cis-4-methoxypiperidin-3-ol HCl
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Overview
Description
“Cis-4-methoxypiperidin-3-ol HCl” is a chemical compound with the molecular formula C6H14ClNO2. It is an off-white solid and has a molecular weight of 167.63.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H14ClNO2. The InChI code for this compound is 1S/C6H13NO.ClH/c1-5-2-3-7-4-6 (5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 .Physical and Chemical Properties Analysis
“this compound” is an off-white solid . It has a molecular weight of 167.63. More specific physical and chemical properties are not available in the searched resources.Scientific Research Applications
Stereoselective Synthesis
- Research on the synthesis of related compounds demonstrates the importance of stereochemistry in the development of pharmaceuticals and natural products. For example, the stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids, utilizing D-serine as a chiral template, highlights the significance of stereocontrolled synthesis techniques in producing compounds with potential medicinal value (Ningning Liang & A. Datta, 2005).
Asymmetric Hydrogenation
- Asymmetric transfer hydrogenation of 3-substituted chromones to produce enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives showcases the application of catalysis in achieving high stereoselectivity, which could be relevant to the synthesis or modification of cis-4-methoxypiperidin-3-ol HCl (Bin He et al., 2019).
Synthetic Intermediate Applications
- The efficient synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine as an intermediate for Cisapride and its analogs emphasizes the role of such compounds in the development of drug molecules. This suggests potential applications of this compound in pharmaceutical synthesis (N. M. Shirode et al., 2008).
Corrosion Inhibition
- Studies on related methoxyphenyl compounds demonstrate their utility as corrosion inhibitors. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole shows significant inhibition efficiency on mild steel in hydrochloric acid medium, suggesting potential applications of this compound in material science (F. Bentiss et al., 2009).
Conformational Analysis
- The solution conformation analysis of related piperidine compounds highlights the relevance of structural studies in understanding the behavior of such molecules, which could inform their potential applications in various fields, including drug design and material science (D. Duquet et al., 2010).
Future Directions
Piperidine derivatives, including “cis-4-methoxypiperidin-3-ol HCl”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on improving these synthesis methods and exploring new applications of these compounds in the pharmaceutical industry.
Properties
IUPAC Name |
(3S,4R)-4-methoxypiperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZMZYDWYHFFOT-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCNC[C@@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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